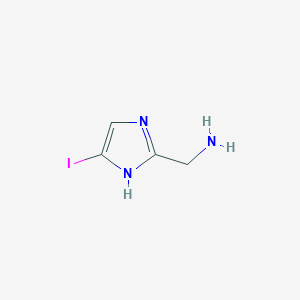
(5-Iodo-1H-imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Iodo-1H-imidazol-2-yl)methanamine is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-iodoimidazole with formaldehyde and ammonia under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Iodo-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as amines or alcohols.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Applications De Recherche Scientifique
(5-Iodo-1H-imidazol-2-yl)methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-Iodo-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazol-2-yl)methanamine: Similar in structure but lacks the iodine atom, which can significantly alter its chemical and biological properties.
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Another imidazole derivative with different substituents, leading to different reactivity and applications.
Uniqueness
The presence of the iodine atom in (5-Iodo-1H-imidazol-2-yl)methanamine makes it unique compared to other imidazole derivatives. The iodine atom can participate in specific interactions, such as halogen bonding, and can be easily substituted with other functional groups, providing versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C4H6IN3 |
|---|---|
Poids moléculaire |
223.02 g/mol |
Nom IUPAC |
(5-iodo-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C4H6IN3/c5-3-2-7-4(1-6)8-3/h2H,1,6H2,(H,7,8) |
Clé InChI |
BRFDAGFBZFACNI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)CN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


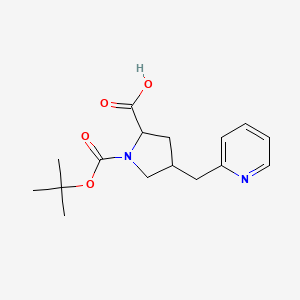
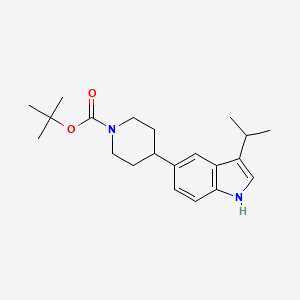
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)

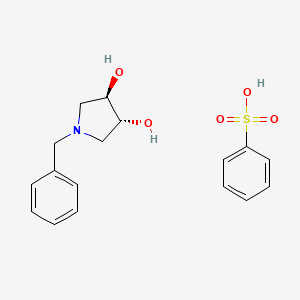

![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
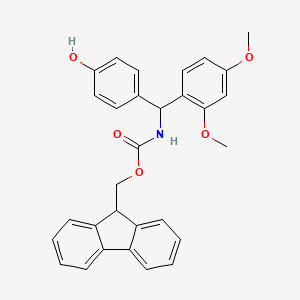
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)


![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)

